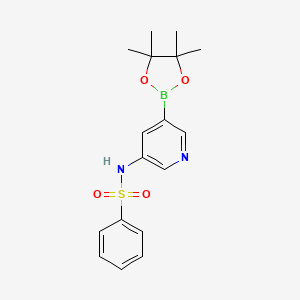
3-Chloro-2-methyl-5-nitroaniline
Overview
Description
3-Chloro-2-methyl-5-nitroaniline is a synthetic intermediate . It appears as a yellow to orange to brown or yellow-green solid .
Synthesis Analysis
The synthesis of this compound involves several steps. The process starts with the nitration of arenes, followed by the reduction of nitroarenes . A mixture of an aromatic nitro compound, ethanol, and Fe3O4 composite is heated to reflux with stirring, followed by the dropwise addition of hydrazine hydrate .Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript . The molecular weight is 172.569 .Chemical Reactions Analysis
The chemical reactions of this compound involve several steps. These include direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, and nitroarene reduction .Physical And Chemical Properties Analysis
This compound has a density of 1.415 g/cm3, a melting point of 164-167 °C, a boiling point of 375.2 °C at 760 mmHg, and a flashing point of 180.7 °C . It is a yellow crystalline solid with moderate solubility in organic solvents .Scientific Research Applications
Synthesis and Chemical Applications
- Chemical Synthesis: "3-Chloro-2-methyl-5-nitroaniline" serves as a precursor in the synthesis of complex molecules. For example, a study described the synthesis of N‐(3‐azido‐4‐chlorophenyl)‐N′‐[3H‐methyl] thiourea, showcasing a multi-step process starting from commercial 4-chloro-3-nitroaniline, highlighting its role in preparing photoaffinity probes for biological studies (Lamotte et al., 1994).
Environmental and Biological Applications
- Degradation Studies: Research on the anaerobic degradation of nitroaromatic compounds, including analogs of "this compound," by microbial strains highlights the environmental impact and bioremediation potential of these compounds. A study demonstrated that certain microbial strains could utilize nitroaromatic compounds as sole carbon and nitrogen sources under anaerobic conditions, providing insights into environmental remediation strategies (Duc, 2019).
Antimicrobial and Material Science Applications
- Antimicrobial Activities: A study on the antimicrobial activities of nanostructured polyanilines doped with aromatic nitro compounds, including analogs of "this compound," explored their efficacy against various bacteria and fungi. These findings indicate the potential of doped polyanilines in developing new antimicrobial materials for healthcare applications (Dhivya et al., 2015).
Analytical and Diagnostic Applications
- Probing Intracellular Redox Status: Research utilizing nitroxide radicals, related to the chemical structure of "this compound," as contrast agents in magnetic resonance imaging (MRI) to assess the redox status of tumors provides a unique approach to cancer diagnostics. The study showcases the use of these compounds in non-invasively assessing the intracellular redox environment, offering potential advancements in cancer imaging techniques (Hyodo et al., 2006).
Mechanism of Action
The mechanism of action of 3-Chloro-2-methyl-5-nitroaniline involves several steps. These include direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, and nitroarene reduction . The nitro group is meta directing, meaning that the first step needs to be the nitration .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-chloro-2-methyl-5-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-4-6(8)2-5(10(11)12)3-7(4)9/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOFFTNYSNHASZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


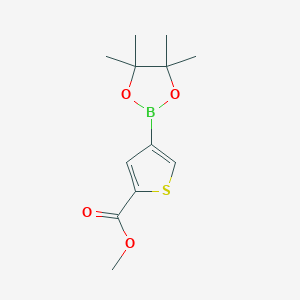
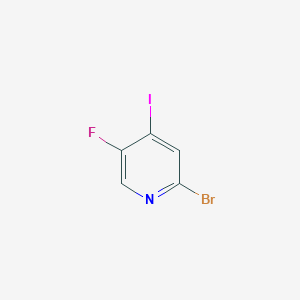

![5-(3-([1,1'-Biphenyl]-3-yl)prop-1-yn-1-yl)-6-ethylpyrimidine-2,4-diamine](/img/structure/B1524884.png)
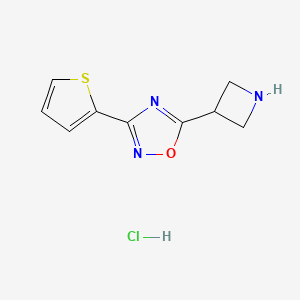
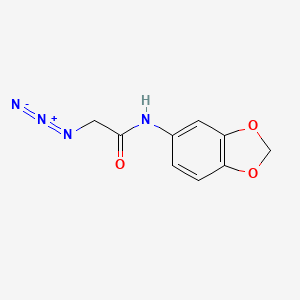
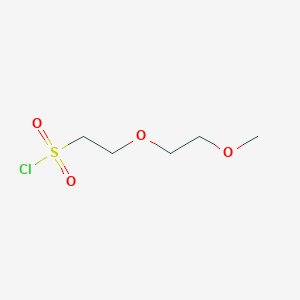
![2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine)](/img/structure/B1524889.png)

![9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one](/img/structure/B1524898.png)
